molecular formula C17H15N5OS B2496978 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine CAS No. 380421-83-0

2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine

Cat. No. B2496978
M. Wt: 337.4
InChI Key: BJMGZTWQGWUEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility in chemical reactions and modifications, which allow for the synthesis of various derivatives with desired chemical and physical properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives typically involves multistep chemical processes, including cyclization, chlorination, amination, and nucleophilic substitution reactions. For instance, Grinev and Kaplina (1985) described transformations of 5-methyl-6-carbethoxy-3,4-dihydrothieno-[2,3-d]pyrimidine for the synthesis of derivatives, showcasing the versatility of this core structure in undergoing various chemical modifications (Grinev & Kaplina, 1985).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified with various substituents to achieve desired properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For example, the crystal structure of related compounds has been determined, providing insights into their molecular conformation and interactions (Lu Jiu-fu et al., 2015).

Scientific Research Applications

Crystal Structure and Biological Activity

The crystal structure and biological activity of compounds related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine have been studied. For instance, the synthesis and crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares a similar molecular framework, have been explored, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).

Microwave-Assisted Synthesis and Antiproliferative Activity

Efficient microwave-assisted synthesis methods have been applied to produce bioisosteric analogues of anticancer agents, such as MPC-6827, using similar molecular structures. These compounds have shown potential antiproliferative activity against human colorectal cancer cell lines, HT-29 and Caco-2 (Yvonnick Loidreau et al., 2020).

A3 Adenosine Receptor Antagonists

Research has focused on refining the structure of pyrazolo[4,3-d]pyrimidine derivatives to improve their efficacy as antagonists for the human A3 adenosine receptor. Some derivatives, especially those with specific substituents, have shown high affinity and selectivity, making them potent candidates for medical applications (L. Squarcialupi et al., 2016).

Synthesis and Anti-Inflammatory Activity

The synthesis of new compounds from visnagen and khellin furochromone derivatives, structurally related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine, has demonstrated significant anti-inflammatory and analgesic activities, showcasing their potential therapeutic benefits (A. Abu‐Hashem et al., 2011).

Antifungal Effects

The antifungal effects of compounds containing the 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure have been investigated, demonstrating notable activity against types of fungi such as Aspergillus terreus and Aspergillus niger, which points to their potential as antifungal agents (N. N. Jafar et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and in what quantities .

Future Directions

The future research directions involving this compound could include further exploration of its potential biological activities, development of more efficient synthesis methods, and investigation of its physical and chemical properties .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-10-7-14(18)22(21-10)16-15-13(8-24-17(15)20-9-19-16)11-3-5-12(23-2)6-4-11/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMGZTWQGWUEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.